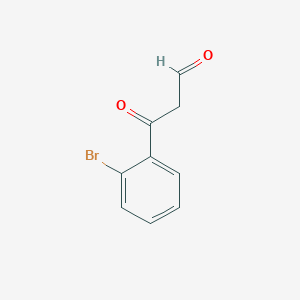![molecular formula C11H17NOS B13072732 4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a fused pyridine and thiophene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through several methods. One common approach involves the radical chain monoalkylation of pyridines. This method uses N-methoxypyridinium salts and alkyl radicals generated from alkenes, alkyl iodides, or xanthates . The reaction proceeds under neutral conditions without the need for an external oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. For example, molecular docking studies have shown that similar compounds can interact with the GABA A receptor, indicating potential inhibitory effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[3,2-c]pyridine derivatives: These compounds share a similar fused ring system and have been studied for their anticancer activities.
Pyrazolo[4,3-b]pyridine derivatives: These compounds also feature a fused heterocyclic system and are used in the synthesis of various bioactive molecules.
Uniqueness
4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and thiophene rings. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C11H17NOS |
|---|---|
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
4-(1-methoxyethyl)-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NOS/c1-8(13-3)11(2)9-5-7-14-10(9)4-6-12-11/h5,7-8,12H,4,6H2,1-3H3 |
Clé InChI |
FXVRGCLXMRXQKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(C2=C(CCN1)SC=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid](/img/structure/B13072650.png)




![{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B13072677.png)





![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072697.png)
![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)
![1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072710.png)
